molecular formula C11H21N3O2 B2768618 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione CAS No. 957002-75-4

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione

Cat. No.: B2768618
CAS No.: 957002-75-4
M. Wt: 227.308
InChI Key: YWQLZWIVFVTAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Safety and Hazards

The compound is not classified as hazardous according to GHS criteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione typically involves the reaction of appropriate amines with urea derivatives under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include:

    Condensation Reactions: Amines react with urea derivatives in the presence of catalysts to form the imidazolidine ring.

    Temperature and pH Control: The reaction conditions often require precise temperature and pH control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazolidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylimidazolidine-2,4-dione: Similar structure but lacks the heptyl group.

    5-Heptyl-5-methylimidazolidine-2,4-dione: Similar structure but lacks the amino group.

    3-Amino-5-heptylimidazolidine-2,4-dione: Similar structure but lacks the methyl group.

Uniqueness

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione is unique due to the presence of both the heptyl and methyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

IUPAC Name

3-amino-5-heptyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-4-5-6-7-8-11(2)9(15)14(12)10(16)13-11/h3-8,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQLZWIVFVTAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1(C(=O)N(C(=O)N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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